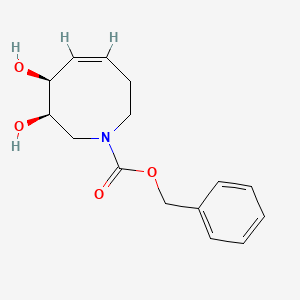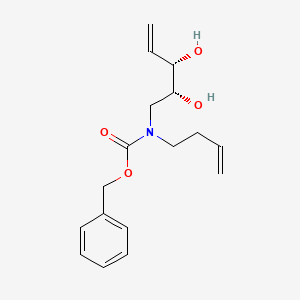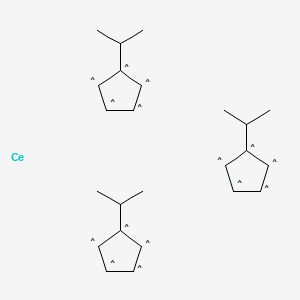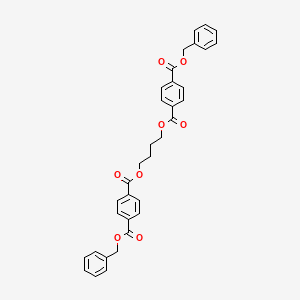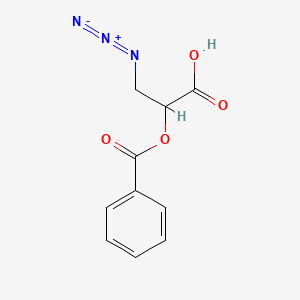
3,3-Bis(4-methylbenzyl)pent-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(4-methylbenzyl)pent-4-en-1-ol is an organic compound with the molecular formula C21H26O and a molecular weight of 294.43 g/mol. This compound is characterized by the presence of two 4-methylbenzyl groups attached to a pent-4-en-1-ol backbone. It is used as a building block in organic synthesis and has applications in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3-Bis(4-methylbenzyl)pent-4-en-1-ol can be synthesized through a multi-step process involving the reaction of 4-methylbenzyl chloride with pent-4-en-1-ol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
. The production process likely involves similar synthetic routes as those used in laboratory settings, scaled up to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Bis(4-methylbenzyl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pent-4-en-1-ol backbone can be reduced to form a saturated alcohol.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3,3-Bis(4-methylbenzyl)pent-4-en-1-one.
Reduction: Formation of 3,3-Bis(4-methylbenzyl)pentan-1-ol.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
3,3-Bis(4-methylbenzyl)pent-4-en-1-ol has diverse applications in scientific research, including:
Pharmaceutical Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Organic Chemistry: Employed in the preparation of fused and bridged tetrahydrofurans via copper-catalyzed intramolecular carboetherification.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Bis(4-methylphenyl)pent-4-en-1-ol
- 3,3-Bis(4-methylbenzyl)but-4-en-1-ol
Uniqueness
3,3-Bis(4-methylbenzyl)pent-4-en-1-ol is unique due to its specific structure, which combines a pent-4-en-1-ol backbone with two 4-methylbenzyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Propriétés
IUPAC Name |
3,3-bis[(4-methylphenyl)methyl]pent-4-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O/c1-4-21(13-14-22,15-19-9-5-17(2)6-10-19)16-20-11-7-18(3)8-12-20/h4-12,22H,1,13-16H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSHTLILWQYZBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CCO)(CC2=CC=C(C=C2)C)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
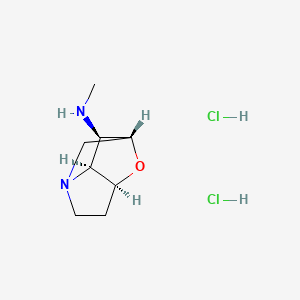

![2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B570024.png)

